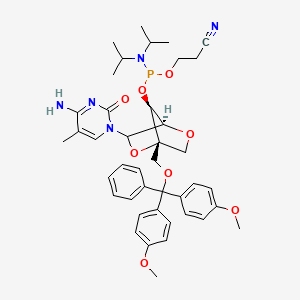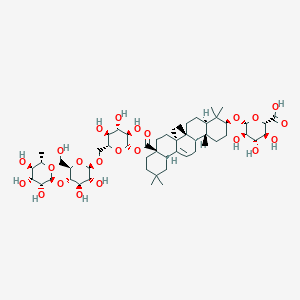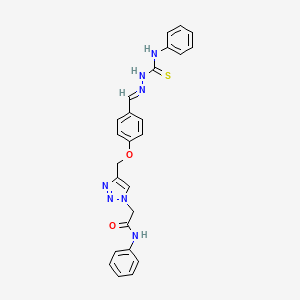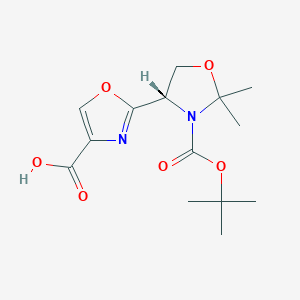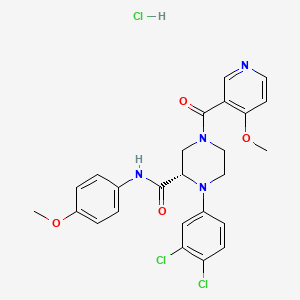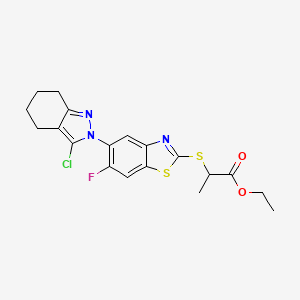
Ppo-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppo-IN-3, also known as Compound 8ad, is a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound has demonstrated significant post-emergence herbicidal properties, making it suitable for weed management. The compound exhibits a Ki value of 0.67 nanomolar, indicating its high potency as a PPO inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ppo-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for PPO inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through crystallization or chromatography, and rigorous quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: Ppo-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ppo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protoporphyrinogen oxidase and related enzymatic pathways.
Biology: Investigated for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Explored for its potential therapeutic applications in diseases where PPO inhibition is beneficial.
Industry: Utilized in the development of herbicides and other agrochemical products.
Wirkmechanismus
Ppo-IN-3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to the death of targeted plants. The molecular targets include the active site of the enzyme, where this compound binds and prevents the normal enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Trifludimoxazin: Another PPO inhibitor with similar herbicidal properties.
Oxadiazon: A pre-emergence herbicide that also inhibits PPO.
Flumioxazin: A broad-spectrum herbicide targeting PPO.
Uniqueness of Ppo-IN-3: this compound stands out due to its high potency (Ki value of 0.67 nanomolar) and its effectiveness as a post-emergence herbicide. Its unique chemical structure allows for specific binding to the PPO enzyme, making it a valuable tool in weed management and scientific research .
Eigenschaften
Molekularformel |
C19H19ClFN3O2S2 |
|---|---|
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
CLTRXHJSZGNTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
